N'-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide
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Overview
Description
N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyridine ring attached to a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with pyridine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as halides or amines, can be used under conditions that may include the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine or pyridine N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A related compound with a tetrazole moiety instead of a pyridine ring.
N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid: Contains an aminobenzoic acid group instead of a carbohydrazide.
Uniqueness
N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a pyridine ring attached to a carbohydrazide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-6-9(2)15-12(14-8)17-16-11(18)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTFXQICQZQFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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